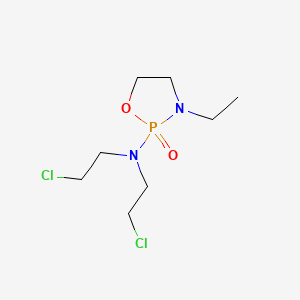

2-(Bis(2-chloroethyl)amino)-3-ethyl-1,3,2-oxazaphospholidine 2-oxide

Beschreibung

Eigenschaften

CAS-Nummer |

78219-82-6 |

|---|---|

Molekularformel |

C8H17Cl2N2O2P |

Molekulargewicht |

275.11 g/mol |

IUPAC-Name |

N,N-bis(2-chloroethyl)-3-ethyl-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-2-11-7-8-14-15(11,13)12(5-3-9)6-4-10/h2-8H2,1H3 |

InChI-Schlüssel |

LTLZMCKIUDWOSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCOP1(=O)N(CCCl)CCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-chloroethyl)amino)-3-ethyl-1,3,2-oxazaphospholidine 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in a single reaction vessel . The process is carried out in an inert aprotic organic solvent, with the mixture being cooled to a temperature range of -15 to -10°C. The solution of 3-aminopropan-1-ol and the first portion of the auxiliary base is added slowly, followed by the second portion of the auxiliary base to bind the HCl released during the cyclization reaction . The reaction mixture is then stirred at 15 to 20°C for 5 to 25 hours, and the temperature is gradually increased to 20 to 40°C until the conversion of the substrates is complete .

Industrial Production Methods

Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent, and reagent addition rates, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclophosphamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Cyclophosphamide is oxidized in the liver to form the active metabolite aldophosphamide.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions involve the replacement of chlorine atoms with other functional groups.

Major Products Formed

The major products formed from these reactions include aldophosphamide, which is further metabolized to phosphoramide mustard and acrolein . These metabolites are responsible for the compound’s cytotoxic effects .

Wissenschaftliche Forschungsanwendungen

Cyclophosphamide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkylating agents and their mechanisms.

Biology: Employed in research on DNA cross-linking and repair mechanisms.

Medicine: Widely used in cancer chemotherapy for treating various malignancies.

Industry: Utilized in the production of other pharmaceuticals and as a research tool in drug development.

Wirkmechanismus

Cyclophosphamide exerts its effects through the formation of cross-links in DNA, which prevents cell division and leads to cell death . The compound is metabolized in the liver to form aldophosphamide, which is then converted to the active metabolites phosphoramide mustard and acrolein . These metabolites alkylate DNA, causing strand breakage and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ifosfamide: Another nitrogen mustard alkylating agent with a similar mechanism of action.

Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.

Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.

Uniqueness

Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be activated in the liver, which allows for targeted delivery of the active metabolites . This property makes it a versatile and widely used chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.